molecular formula C21H14N4O8 B2529067 (E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enamide CAS No. 444178-87-4

(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enamide

Cat. No. B2529067
CAS RN: 444178-87-4
M. Wt: 450.363
InChI Key: JPXIIOFOGLAHCQ-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enamide is a useful research compound. Its molecular formula is C21H14N4O8 and its molecular weight is 450.363. The purity is usually 95%.
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Scientific Research Applications

Photophysical Properties and Solvatochromic Behavior

(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enamide, as part of the broader class of chalcone derivatives and similar compounds, has been studied for its photophysical properties. Research reveals that these compounds exhibit significant solvatochromic effects, where changes in solvent polarity lead to shifts in absorption and fluorescence spectra. This behavior is attributed to intramolecular charge transfer interactions, offering potential applications in the development of fluorescent dyes and sensors that can respond to environmental changes. The solvatochromic effects have been extensively studied, showing bathochromic shifts from non-polar to polar solvents due to a large difference in dipole moment between electronically ground and excited states, indicating these molecules are more stabilized in the singlet excited state than in the ground state (Kumari et al., 2017).

Chemical Synthesis and Reactivity

Another significant area of research involves the synthesis and reactivity of compounds similar to this compound. Studies have explored the reactions of 2-cyano-3-(x-nitrophenyl)prop-2-enamides with various reagents, yielding a variety of nitrile and non-nitrile pyridine products. These reactions are crucial for synthesizing new chemical entities with potential applications in medicinal chemistry, materials science, and as corrosion inhibitors. The structural characterization of these products often involves X-ray diffraction, showcasing the versatility and reactivity of this class of compounds (O'callaghan et al., 1999).

properties

IUPAC Name

(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O8/c1-32-14-3-5-16(18(10-14)25(30)31)20-7-4-15(33-20)8-12(11-22)21(27)23-17-6-2-13(24(28)29)9-19(17)26/h2-10,26H,1H3,(H,23,27)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXIIOFOGLAHCQ-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.